molecular formula C17H18N2O2 B11841485 3-Amino-4-(3-methoxyphenyl)-1-(p-tolyl)azetidin-2-one

3-Amino-4-(3-methoxyphenyl)-1-(p-tolyl)azetidin-2-one

Cat. No.: B11841485
M. Wt: 282.34 g/mol
InChI Key: DLDMZBPFWPHYBU-UHFFFAOYSA-N
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Description

3-Amino-4-(3-methoxyphenyl)-1-(p-tolyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class. Azetidinones are four-membered lactams, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(3-methoxyphenyl)-1-(p-tolyl)azetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Staudinger synthesis, which involves the reaction of an imine with a ketene.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions may convert the azetidinone ring to other functional groups.

    Substitution: Various substitution reactions can occur, particularly at the amino and methoxy groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine or alcohol.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Possible applications in drug development, particularly for its biological activity.

    Industry: Use in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, azetidinones can inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions. This compound might interact with specific proteins or receptors, affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-phenylazetidin-2-one: Lacks the methoxy and p-tolyl groups.

    4-(3-Methoxyphenyl)-1-(p-tolyl)azetidin-2-one: Lacks the amino group.

Uniqueness

The presence of the amino, methoxy, and p-tolyl groups in 3-Amino-4-(3-methoxyphenyl)-1-(p-tolyl)azetidin-2-one makes it unique, potentially offering distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

3-amino-4-(3-methoxyphenyl)-1-(4-methylphenyl)azetidin-2-one

InChI

InChI=1S/C17H18N2O2/c1-11-6-8-13(9-7-11)19-16(15(18)17(19)20)12-4-3-5-14(10-12)21-2/h3-10,15-16H,18H2,1-2H3

InChI Key

DLDMZBPFWPHYBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC(=CC=C3)OC

Origin of Product

United States

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